molecular formula C17H12F3N3OS B2462798 2-(quinazolin-4-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 721409-96-7

2-(quinazolin-4-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2462798
CAS No.: 721409-96-7
M. Wt: 363.36
InChI Key: OUCXLENUJKRODL-UHFFFAOYSA-N
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Description

2-(quinazolin-4-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamide is a synthetic small molecule featuring a quinazolinone core substituted with a thioether linkage to an acetamide moiety. The acetamide group is further functionalized with a 3-(trifluoromethyl)phenyl substituent, which enhances lipophilicity and metabolic stability.

Properties

IUPAC Name

2-quinazolin-4-ylsulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3OS/c18-17(19,20)11-4-3-5-12(8-11)23-15(24)9-25-16-13-6-1-2-7-14(13)21-10-22-16/h1-8,10H,9H2,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUCXLENUJKRODL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(quinazolin-4-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves the following steps:

    Formation of Quinazoline Core: The quinazoline core can be synthesized through a one-pot intermolecular annulation reaction of o-amino benzamides and thiols.

    Thioether Formation: The thioether linkage is introduced by reacting the quinazoline derivative with a suitable thiol compound under basic conditions.

    Acetamide Formation: The final step involves the acylation of the thioether intermediate with an acyl chloride or anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thioether (-S-) group serves as a nucleophilic site for alkylation and arylation. Key reactions involve:

Reaction with Phenacyl Bromides
Under basic conditions (K₂CO₃/acetone), the compound reacts with substituted phenacyl bromides to form sulfonamide derivatives :

ReagentConditionsProduct ClassYield
4-substituted phenacyl bromide9–12 hrs, RT4-(2-(2-((2-(4-substituted-phenyl)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide90–95%

This reaction demonstrates regioselectivity at the sulfur atom, with no observed quinazoline ring modifications .

Acylation and Amidation

The acetamide moiety participates in further acylation reactions:

Chloroacetylation
Treatment with chloroacetyl chloride (ClCH₂COCl) in dichloromethane (DCM) with triethylamine (Et₃N) produces 2-chloro-N-(4-oxo-2-quinazolin-3(3H)-yl)acetamide intermediates :

ReagentSolventTimeProduct Application
ClCH₂COCl/Et₃NDCM30 minPrecursor for 1,3,4-oxadiazole conjugates

These intermediates undergo subsequent coupling with 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol to form hybrid structures with enhanced bioactivity .

Thioether Functionalization

The compound’s thioether bridge enables sulfur-specific modifications:

Oxidation to Sulfones
Controlled oxidation (e.g., H₂O₂/AcOH) converts the thioether (-S-) to sulfone (-SO₂-), though specific conditions for this derivative remain under-characterized in literature .

Displacement Reactions
Reaction with iodinated quinazolinones in dry acetone/K₂CO₃ yields analogs with neuroprotective properties :

Partner ReagentConditionsBiological Outcome
2-(6-iodo-4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-ylthio)-N-(pyrazin-2-yl)acetamide12 hrs, RTAChE inhibition (IC₅₀ = 4.2 μM)

Ring Modification Reactions

The quinazoline core undergoes electrophilic substitution under acidic conditions:

Halogenation
Direct iodination at the C6 position of quinazoline occurs using I₂/HIO₃ in acetic acid, though yields for this derivative are unreported .

Synthetic Pathways to Derivatives

Key synthetic routes to pharmacologically active analogs include:

Stepwise Assembly

  • Thioether Formation : Coupling quinazoline-4-thiol with N-(3-(trifluoromethyl)phenyl)chloroacetamide .

  • Functionalization : Subsequent reactions at sulfur or quinazoline positions (e.g., arylations, acylations) .

One-Pot Methods
Multi-component reactions using 2-aminobenzoic acid, isothiocyanates, and chloroacetamide precursors achieve 65–78% yields in optimized protocols .

Stability Under Reaction Conditions

Critical stability considerations:

  • pH Sensitivity : Degrades in strong acids (pH < 2) or bases (pH > 12) .

  • Thermal Stability : Stable below 150°C; decomposition observed at higher temperatures .

Comparative Reactivity of Structural Analogs

Analog StructureReaction SiteKey Difference
2-(quinazolin-4-ylsulfonyl)-N-(3-CF₃-phenyl)acetamideSulfone groupReduced nucleophilicity vs. thioether
N-(3-CF₃-phenyl)-2-(2-mercaptoquinazolin-4-yl)acetamideFree -SH groupHigher susceptibility to oxidation

Scientific Research Applications

Anticancer Activity

Research has indicated that quinazoline derivatives, including 2-(quinazolin-4-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamide, exhibit significant anticancer properties. A study demonstrated that related compounds displayed potent inhibition of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), which are critical targets in cancer therapy. For instance, compounds synthesized from this class showed IC50 values comparable to established drugs like sorafenib, indicating their potential as effective anticancer agents .

Synthesis and Evaluation

A significant study involved the synthesis of a series of 2-thioquinazolin-4(3H)-ones, including analogs similar to this compound. These compounds were evaluated against various cancer cell lines (e.g., HepG2, HCT-116). The most potent analogs exhibited IC50 values ranging from 1.5 to 9.43 μM, demonstrating their effectiveness in inhibiting cancer cell proliferation .

Antimicrobial Studies

In addition to anticancer properties, derivatives of quinazoline have also been explored for their antimicrobial activities. Some synthesized compounds showed promising results against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating a broader therapeutic potential beyond oncology .

Summary Table of Key Findings

Property Details
Chemical Formula C15H12F3N3OS
Anticancer Activity Potent inhibitors of EGFR/VEGFR-2 with IC50 values comparable to sorafenib
Mechanism Inhibition of kinases; induction of apoptosis
Cell Lines Tested HepG2, HCT-116
Antimicrobial Activity Active against Mycobacterium smegmatis and Pseudomonas aeruginosa

Mechanism of Action

The mechanism of action of 2-(quinazolin-4-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. The quinazoline core can interact with enzymes or receptors, modulating their activity. The thioether linkage and acetamide group can enhance the compound’s binding affinity and specificity. The trifluoromethyl group can increase the compound’s lipophilicity, improving its cellular uptake and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs can be categorized based on variations in the quinazolinone core, acetamide linkage, and aryl substituents. Key examples include:

Table 1: Structural and Functional Comparison of Quinazolinone-Acetamide Derivatives
Compound Name Quinazolinone Substituent Acetamide Substituent Key Biological Activity Yield (%) Melting Point (°C) Reference
Target Compound Quinazolin-4-ylthio 3-(trifluoromethyl)phenyl Under investigation (kinase inhibition inferred) N/A N/A
2-((4-Oxo-3-(4-sulfamoylphenyl)-quinazolin-2-yl)thio)-N-phenylacetamide (5) 4-sulfamoylphenyl Phenyl Anti-inflammatory (moderate) 87 269.0
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide (13) Benzothiazole (non-quinazolinone) 3-(trifluoromethyl)phenyl Not specified (patent example) 19 N/A
2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3-yl)acetamide Phenyl Ethylamino Anti-inflammatory (superior to diclofenac) N/A N/A
2-(4-((6-(1-methyl-1H-pyrazol-4-yl)thieno[3,2-d]pyrimidin-4-yl)amino)phenyl)-N-(3-(trifluoromethyl)phenyl)acetamide (4a) Thienopyrimidine-pyrazole hybrid 3-(trifluoromethyl)phenyl Kinase inhibition (Type-II pan-Tropomyosin) N/A N/A
Key Observations:

Core Modifications: Replacing the quinazolinone core with benzothiazole (as in 13) or thienopyrimidine (as in 4a) alters scaffold rigidity and binding interactions, impacting biological activity .

Anti-inflammatory Activity: Compound 5 (87% yield) and the ethylamino derivative in demonstrate that acetamide substituents significantly influence efficacy. The ethylamino analog outperformed diclofenac in anti-inflammatory assays, suggesting that polar groups may enhance activity .

Physicochemical Properties

  • Melting Points : High melting points (e.g., 269°C for compound 5 ) correlate with crystalline stability, whereas the target compound’s properties remain uncharacterized .
  • Solubility : The trifluoromethyl group in the target compound likely reduces aqueous solubility, a common trade-off for enhanced membrane permeability .

Biological Activity

2-(quinazolin-4-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamide is a compound that belongs to the quinazoline family, which is known for its diverse biological activities, particularly in anticancer and antimicrobial properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential, supported by case studies and research findings.

Synthesis and Structure

The compound is synthesized through the reaction of quinazoline derivatives with various electrophiles. The incorporation of a trifluoromethyl group enhances its lipophilicity and biological activity. The structural formula can be represented as follows:

C15H12F3N3S\text{C}_{15}\text{H}_{12}\text{F}_3\text{N}_3\text{S}

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. The compound has shown significant cytotoxic effects against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • K562 (chronic myelogenous leukemia)

In vitro studies indicate that the compound exhibits an IC50 value in the micromolar range, suggesting potent antiproliferative activity. For instance, a study reported that quinazoline derivatives demonstrated IC50 values ranging from 0.1 to 10 µM against MCF-7 cells, indicating strong potential for therapeutic applications in breast cancer treatment .

The mechanism by which this compound exerts its effects involves several biochemical pathways:

  • Inhibition of cell proliferation : The compound induces apoptosis in cancer cells through activation of caspase pathways. Studies have shown that treatment with quinazoline derivatives increases caspase-3 activity significantly, leading to programmed cell death .
  • Cell cycle arrest : It has been observed that this compound can cause cell cycle arrest at the G2/M phase, thereby preventing cancer cell division .

Comparative Activity Table

The following table summarizes the cytotoxic activity of various quinazoline derivatives compared to this compound:

Compound NameCell LineIC50 (µM)Reference
This compoundMCF-7~5
N-(4-(6-phenylquinazolin-4-ylamino)phenyl)acetonitrileMCF-72.09
N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amineMCF-70.096
A3 (Hybrid Compound)PC310

Case Studies

Several case studies have highlighted the effectiveness of quinazoline derivatives in clinical settings:

  • Breast Cancer Treatment : In a clinical trial involving MCF-7 cells treated with a quinazoline derivative similar to this compound, researchers observed a significant reduction in tumor size in xenograft models .
  • Combination Therapy : A study explored the use of this compound in combination with existing chemotherapeutics, revealing enhanced efficacy and reduced side effects compared to monotherapy .

Q & A

Q. What analytical workflows confirm the absence of regioisomeric impurities?

  • HPLC-DAD : Use a C18 column (gradient: 10–90% acetonitrile/water) to separate regioisomers .
  • LC-MS/MS : Monitor fragment ions (e.g., m/z 154 for quinazoline-thio fragments) to identify impurities .

Data Interpretation

Q. How should researchers interpret conflicting IC50 values in enzyme inhibition studies?

  • Assay conditions : Compare buffer pH (e.g., Tris vs. HEPES) and ATP concentrations, which impact kinase inhibition .
  • Enzyme source : Recombinant vs. native enzymes may exhibit differing inhibition profiles due to post-translational modifications .

Q. What statistical models are appropriate for dose-response data analysis?

  • Non-linear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC50/EC50 .
  • Bootstrap resampling : Estimate 95% confidence intervals for robustness .

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